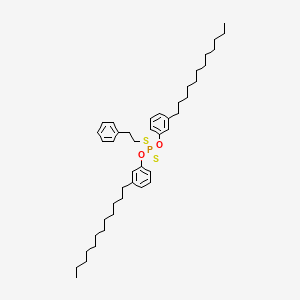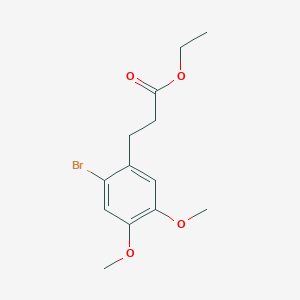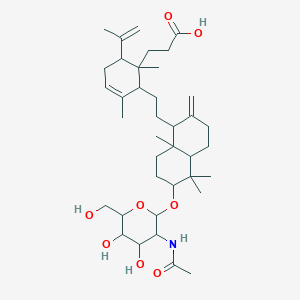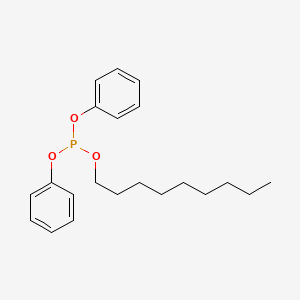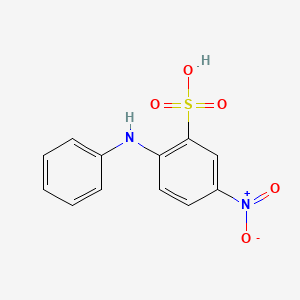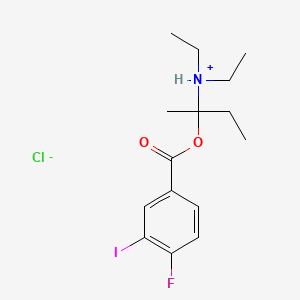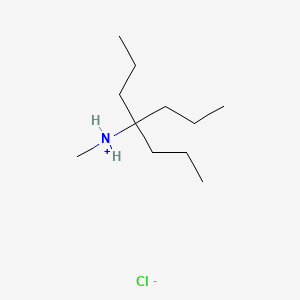![molecular formula C10H13NO3 B13787319 [2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, characterized by the presence of an aminomethyl group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-4-methoxyphenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzyl chloride.
Aminomethylation: The 4-methoxybenzyl chloride undergoes aminomethylation using formaldehyde and ammonium chloride to form 4-methoxybenzylamine.
Carboxylation: The 4-methoxybenzylamine is then carboxylated using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the aminomethylation and carboxylation steps.
Purification: Employing industrial purification techniques such as crystallization and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry
Material Science: Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: Lacks the aminomethyl and methoxy groups.
4-Methoxyphenylacetic Acid: Contains a methoxy group but lacks the aminomethyl group.
2-Aminomethylphenylacetic Acid: Contains an aminomethyl group but lacks the methoxy group.
Uniqueness
[2-(Aminomethyl)-4-methoxyphenyl]acetic acid is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5-6,11H2,1H3,(H,12,13) |
Clave InChI |
WBSLLIVJKKGUTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
